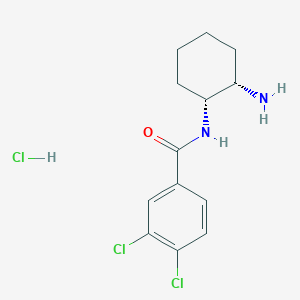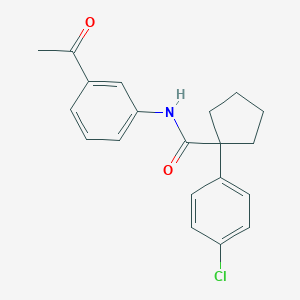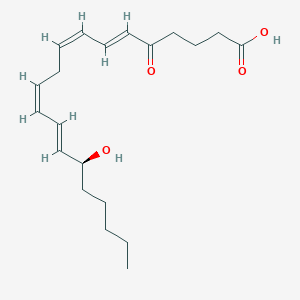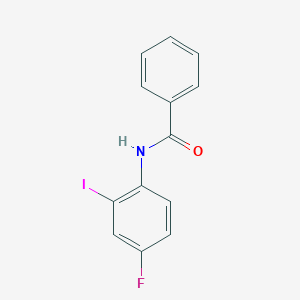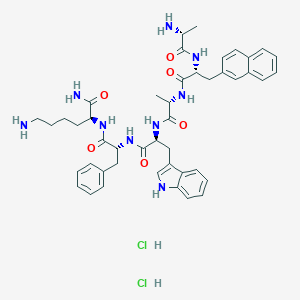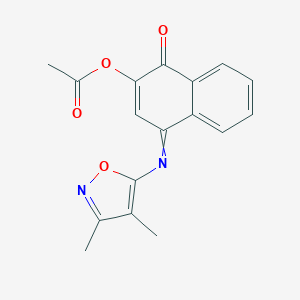
2-Acetyl-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone imine, also known as ADNI, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. ADNI belongs to the family of naphthoquinones, which are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Aplicaciones Científicas De Investigación
2-Acetyl-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone imine has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone imine is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have multiple biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit angiogenesis, and inhibit the activity of matrix metalloproteinases. In neurons, this compound has been shown to protect against oxidative stress, reduce inflammation, and enhance neurite outgrowth. In immune cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce the infiltration of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Acetyl-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone imine has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the study of 2-Acetyl-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone imine. First, further studies are needed to determine the optimal dosage and administration route for this compound in different diseases. Second, more research is needed to understand the mechanism of action of this compound and its interactions with other drugs. Third, clinical trials are needed to evaluate the safety and efficacy of this compound in humans. Finally, the potential use of this compound in combination with other drugs or therapies should be explored.
Métodos De Síntesis
The synthesis of 2-Acetyl-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone imine involves a multi-step process that starts with the reaction of 2-acetylnaphthoquinone with hydroxylamine hydrochloride to form 2-acetyl-1,4-naphthoquinone oxime. The oxime is then reacted with sodium methoxide and methyl iodide to yield 2-acetyl-N-methyl-1,4-naphthoquinone oxime. Finally, the N-methyl oxime is reacted with isoxazole in the presence of sodium hydride to produce this compound.
Propiedades
Número CAS |
141723-90-2 |
|---|---|
Fórmula molecular |
C17H14N2O4 |
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
[4-[(3,4-dimethyl-1,2-oxazol-5-yl)imino]-1-oxonaphthalen-2-yl] acetate |
InChI |
InChI=1S/C17H14N2O4/c1-9-10(2)19-23-17(9)18-14-8-15(22-11(3)20)16(21)13-7-5-4-6-12(13)14/h4-8H,1-3H3 |
Clave InChI |
AQZUFAWQTHMUSS-UHFFFAOYSA-N |
SMILES |
CC1=C(ON=C1C)N=C2C=C(C(=O)C3=CC=CC=C32)OC(=O)C |
SMILES canónico |
CC1=C(ON=C1C)N=C2C=C(C(=O)C3=CC=CC=C32)OC(=O)C |
Sinónimos |
2-acetyl-N-(3,4-dimethyl-5-isoxazolyl)-1,4-naphthoquinone imine 2-ADINI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



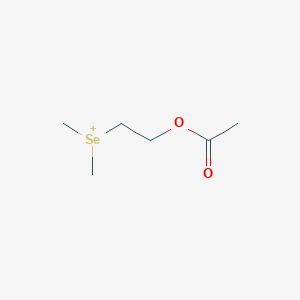
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B234581.png)
![2-methoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234587.png)




